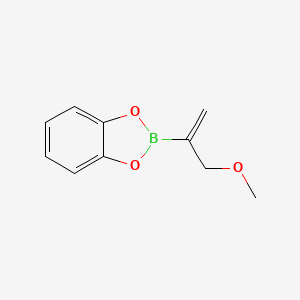

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole

CAS No.: 217312-37-3

Cat. No.: VC18736950

Molecular Formula: C10H11BO3

Molecular Weight: 190.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 217312-37-3 |

|---|---|

| Molecular Formula | C10H11BO3 |

| Molecular Weight | 190.01 g/mol |

| IUPAC Name | 2-(3-methoxyprop-1-en-2-yl)-1,3,2-benzodioxaborole |

| Standard InChI | InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3 |

| Standard InChI Key | NVHDELCDPVLOHS-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC2=CC=CC=C2O1)C(=C)COC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzodioxaborole core, where a benzene ring is fused to a 1,3,2-dioxaborole ring. The boron atom in the dioxaborole ring is bonded to two oxygen atoms and a carbon atom from the benzene ring, creating a planar, aromatic system . At the 2-position of the dioxaborole, a 3-methoxyprop-1-en-2-yl substituent is attached. This substituent consists of a propenyl group (CH₂=CH–CH₂–) with a methoxy (–OCH₃) group at the 3-position, introducing both electron-donating and steric effects that modulate reactivity .

Table 1: Key Structural and Physical Properties

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(3-methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole likely involves the following steps:

-

Formation of the Benzodioxaborole Core: Reacting catechol (1,2-dihydroxybenzene) with boron trifluoride (BF₃) or boric acid (H₃BO₃) under dehydrating conditions yields the parent benzodioxaborole .

-

Introduction of the Propenyl Substituent: A Suzuki-Miyaura coupling between the benzodioxaborole and a 3-methoxyprop-1-en-2-yl halide (e.g., bromide) in the presence of a palladium catalyst could install the substituent .

Key Reaction:

Reactivity Profile

-

Lewis Acidity: The boron center can act as a Lewis acid, coordinating to nucleophiles such as amines or alkoxides .

-

Transesterification: The dioxaborole ring may undergo exchange reactions with diols, enabling applications in dynamic covalent chemistry .

-

Electrophilic Substitution: The aromatic ring could participate in nitration or sulfonation, though steric hindrance from the propenyl group may limit reactivity .

Applications in Organic Synthesis

Cross-Coupling Reactions

Benzodioxaboroles are pivotal in Suzuki-Miyaura couplings, where they serve as boron-based nucleophiles. The methoxypropenyl group in this compound may enhance stability during catalytic cycles, reducing side reactions .

Polymer Chemistry

The enol ether moiety (propenyl group) offers potential for polymerization via radical or cationic mechanisms, yielding materials with tunable thermal and electronic properties .

| Application | Mechanism |

|---|---|

| Catalysis | Lewis acid-mediated bond formation |

| Polymer Synthesis | Radical polymerization of enol ethers |

| Drug Delivery | Boron-mediated targeting in therapeutics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume